molecular formula C16H17N5S B3806383 N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B3806383
M. Wt: 311.4 g/mol
InChI Key: QTOSIDAAGIYZMG-UHFFFAOYSA-N
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Description

The compound “N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . It also contains a triazine ring, which is a six-membered ring with three nitrogen atoms . The presence of these heterocyclic rings suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and triazine rings in separate steps, followed by their connection via an ethyl linker. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and triazine rings would likely result in a rigid, planar structure. The electron-donating methyl groups on the thiazole ring and the electron-withdrawing nitrogen atoms in the triazine ring could create interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The thiazole and triazine rings are both aromatic and may undergo substitution reactions. The amine group could participate in acid-base reactions or could be acylated or alkylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, while the size and shape of the molecule could influence its melting point and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein and altering its function. The thiazole and triazine rings could potentially form interactions with a protein target, while the amine group could form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, many thiazole and triazine derivatives have biological activity and are used as pharmaceuticals . Therefore, this compound could be investigated for potential medicinal applications.

Properties

IUPAC Name

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-10(15-11(2)22-12(3)19-15)18-16-20-14(9-17-21-16)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOSIDAAGIYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(C)NC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 2
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 3
Reactant of Route 3
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 4
Reactant of Route 4
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 5
Reactant of Route 5
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 6
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine

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